![molecular formula C11H16O B2562724 (2-Butan-2-ylphenyl)methanol CAS No. 1823369-03-4](/img/structure/B2562724.png)
(2-Butan-2-ylphenyl)methanol
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Overview
Description
(2-Butan-2-ylphenyl)methanol, also known as [2-(sec-butyl)phenyl]methanol, is a chemical compound with the molecular weight of 164.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9,12H,3,8H2,1-2H3
. This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, and one oxygen atom .
Scientific Research Applications
Methanol-to-Hydrocarbons Conversion
Methanol serves as a feedstock in the methanol-to-hydrocarbons (MTH) process, where it is converted into hydrocarbons over catalysts like H-ZSM-5. This conversion is essential for producing olefins and aromatics from methanol, demonstrating the compound's role in petrochemical synthesis. The product distribution can be rationalized based on the relative rates of propagation of the aromatic- and olefin-based cycles, highlighting methanol's utility in understanding catalytic processes and optimizing product yields (Ilias et al., 2013).
Hydrocarbon Formation from Methanol
Research on methanol's reaction mechanisms, particularly in hydrocarbon formation over SAPO-34 catalysts, provides insights into the chemical processes underpinning the conversion of methanol to higher hydrocarbons. Isotopic labeling studies have been instrumental in delineating the pathways through which methanol contributes to hydrocarbon pools, enhancing our understanding of catalytic reactions and the role of methanol as a carbon source (Dahl & Kolboe, 1994).
Hydrogen Generation from Methanol
The catalytic conversion of methanol to hydrogen is a vital area of research, with applications in clean energy production. Studies focusing on hydrogen generation via membrane reactor technology from methanol highlight the potential of methanol as a sustainable energy carrier, emphasizing its role in reducing CO2 emissions and leveraging methanol's chemical properties for energy applications (Dalena et al., 2018).
Synthetic Applications
Chemical synthesis often employs methanol and its derivatives as reactants or solvents. For instance, the aza-Piancatelli rearrangement demonstrates the use of furan-2-yl(phenyl)methanol derivatives in synthesizing heterocyclic compounds, showcasing methanol derivatives' utility in organic synthesis and the development of new synthetic methodologies (Reddy et al., 2012).
Mechanism of Action
In terms of biochemical pathways, alcohols can be metabolized in the body, primarily in the liver. The primary enzymes involved in alcohol metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). ADH metabolizes the alcohol to acetaldehyde, a highly toxic substance and known carcinogen. ALDH then metabolizes acetaldehyde to a less active byproduct called acetate, which is further broken down into water and carbon dioxide for easy elimination .
The pharmacokinetics of alcohols involve absorption, distribution, metabolism, and excretion (ADME). Alcohols are rapidly absorbed from the stomach and small intestine and can distribute throughout the body’s water spaces. As mentioned, they are metabolized primarily in the liver, and the byproducts are excreted via the lungs, kidneys, and sweat .
properties
IUPAC Name |
(2-butan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9,12H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVVQCVGUIASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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